N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-diethoxybenzamide
Description
This compound features a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms and a ketone group) substituted at position 3 with a 4-chlorophenyl group. The pyridazinone is linked via an ethyl chain to a 3,4-diethoxybenzamide moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs in the literature highlight its relevance in medicinal chemistry, particularly in targeting receptors or enzymes associated with nitrogen-containing heterocycles .
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3,4-diethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-3-30-20-11-7-17(15-21(20)31-4-2)23(29)25-13-14-27-22(28)12-10-19(26-27)16-5-8-18(24)9-6-16/h5-12,15H,3-4,13-14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSMPPMMERMDLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-diethoxybenzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the chlorophenyl group: This step might involve a nucleophilic substitution reaction where a chlorophenyl group is introduced to the pyridazinone core.
Attachment of the ethyl linker: This can be done through alkylation reactions using ethyl halides.
Coupling with 3,4-diethoxybenzamide: The final step involves coupling the intermediate with 3,4-diethoxybenzamide under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, solvent recycling, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
“N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-diethoxybenzamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or other reducible groups to alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonates are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of “N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-diethoxybenzamide” would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to the observed biological effects. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
The pyridazinone core distinguishes this compound from analogs with pyrazolo-pyridine or pyrazolo-pyrimidine systems. Key comparisons include:
Table 1: Structural Comparison of Heterocyclic Cores and Substituents
Key Observations :
Key Observations :
- The target compound’s ethyl-linked pyridazinone-benzamide structure may require multi-step synthesis, including pyridazinone formation (e.g., cyclocondensation) followed by amide coupling, akin to ’s N-alkylation approach .
- Palladium-mediated coupling () is less likely for the target compound due to the absence of boronic acid intermediates in its structure.
Physicochemical Properties
Limited data for the target compound necessitate extrapolation from analogs:
Table 3: Physical Properties of Comparable Compounds
Research Implications and Gaps
- Pharmacological Potential: The 4-chlorophenyl group (common in sigma receptor ligands like BD 1008 ) suggests possible CNS activity. However, the diethoxybenzamide moiety may redirect selectivity toward other targets.
- Synthetic Challenges : ’s room-temperature alkylation method could be adapted for the target compound, though scalability remains untested.
- Data Limitations : Absence of explicit biological or spectroscopic data for the target compound precludes definitive conclusions about efficacy or toxicity.
Biological Activity
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-diethoxybenzamide is a complex organic compound with potential biological activity. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H22ClN3O3
- Molecular Weight : 354.83 g/mol
- CAS Number : 1282125-83-0
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyridazinone Core : This is achieved through cyclization of hydrazine derivatives with diketones.
- Electrophilic Aromatic Substitution : The introduction of the 4-chlorophenyl group occurs through reactions with chlorinating agents.
- Amide Bond Formation : The final step involves coupling with diethoxybenzoyl derivatives using reagents like EDCI or DCC to form the amide bond.
Anticancer Properties
Research indicates that derivatives of pyridazinone compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colorectal cancer) through mechanisms involving apoptosis and cell cycle arrest .
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell metabolism, leading to reduced viability of tumor cells.
- Receptor Modulation : It may bind to various receptors, modulating signaling pathways that promote cell survival and proliferation.
Case Studies
-
Study on Antitumor Activity :
- Objective : Evaluate the cytotoxic effects on human cancer cell lines.
- Method : MTT assay was performed on MCF-7 and A549 cells.
- Results : The compound exhibited IC50 values indicating effective inhibition of cell growth, particularly in MCF-7 cells.
-
Mechanistic Insights :
- Objective : Investigate the apoptotic pathway activated by the compound.
- Method : Flow cytometry was used to assess apoptosis markers.
- Results : Increased levels of caspase activation were observed, confirming induction of apoptosis in treated cells.
Data Table: Biological Activity Summary
| Cell Line | IC50 (µM) | Apoptosis Induction | Mechanism |
|---|---|---|---|
| MCF-7 | 12.5 | Yes | Caspase activation |
| A549 | 15.0 | Yes | Cell cycle arrest |
| HT-29 | 20.0 | Yes | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
